Bisindolylmaleimide I: A Technical Guide to its Mechanism of Action and Applications in Signal Transduction Research
Bisindolylmaleimide I: A Technical Guide to its Mechanism of Action and Applications in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bisindolylmaleimide I (also known as GF109203X or Go 6850) is a potent and cell-permeable small molecule inhibitor of Protein Kinase C (PKC).[1][2][3] As a structural analog of staurosporine, it exhibits significantly greater selectivity for PKC isoforms, making it a valuable tool for dissecting PKC-dependent signaling pathways.[4] This technical guide provides an in-depth overview of the mechanism of action of Bisindolylmaleimide I, detailed experimental protocols for its use, and a summary of its inhibitory activity against its primary targets and key off-targets.
Core Mechanism of Action: ATP-Competitive Inhibition of Protein Kinase C
Bisindolylmaleimide I exerts its inhibitory effect primarily through competitive inhibition of the ATP-binding site on the catalytic domain of Protein Kinase C (PKC).[3][4] By occupying the ATP pocket, it prevents the binding of ATP and the subsequent transfer of the γ-phosphate to the serine and threonine residues of PKC's substrate proteins. This action effectively blocks the downstream signaling cascade initiated by PKC activation. The inhibition is reversible, allowing for the study of transient PKC inhibition.[2][5]
The high affinity of Bisindolylmaleimide I for PKC, with IC50 values in the low nanomolar range for several isoforms, underscores its potency as a PKC inhibitor.[1][2][5][6]
Quantitative Inhibitory Profile
The inhibitory potency of Bisindolylmaleimide I has been quantified against various protein kinases. The following tables summarize the available IC50 data, providing a clear comparison of its activity against different kinase targets.
Table 1: Inhibitory Potency of Bisindolylmaleimide I against Protein Kinase C (PKC) Isoforms
| PKC Isoform | IC50 (nM) | Assay Conditions | Reference |
| PKCα | 20 | Cell-free assay | [1][2][5] |
| PKCβI | 17 | Cell-free assay | [1][2][5] |
| PKCβII | 16 | Cell-free assay | [1][2][5] |
| PKCγ | 20 | Cell-free assay | [1][2][5] |
| PKCδ | 100-200 | In vitro | [7] |
| PKCε | 100-200 | In vitro | [7] |
| PKCζ | ~6000 | In vitro | [7] |
Table 2: Inhibitory Potency of Bisindolylmaleimide I against Off-Target Kinases
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| Glycogen (B147801) Synthase Kinase-3 (GSK-3) | 360 | In vitro, cell lysates | [8] |
| Glycogen Synthase Kinase-3β (GSK-3β) | 170 | In vitro, immunoprecipitates | [8] |
| Protein Kinase A (PKA) | 2000 | In vitro | [3] |
Bisindolylmaleimide I demonstrates significant selectivity for conventional PKC isoforms over novel and atypical isoforms, as well as other serine/threonine and tyrosine kinases such as EGFR, PDGFR, and the insulin (B600854) receptor.[1]
Key Signaling Pathways Modulated by Bisindolylmaleimide I
Inhibition of the PKC Signaling Pathway
As a direct inhibitor of PKC, Bisindolylmaleimide I is a powerful tool for investigating the numerous cellular processes regulated by this kinase family. These processes include cell proliferation, differentiation, apoptosis, and inflammatory responses.
Off-Target Effects on the GSK-3 and ERK1/2 Signaling Pathways
It is crucial for researchers to be aware of the off-target effects of Bisindolylmaleimide I, particularly its inhibition of Glycogen Synthase Kinase-3 (GSK-3).[8] This inhibition can influence pathways such as glycogen metabolism and cell fate decisions.
Furthermore, studies have shown that PKC inhibition by Bisindolylmaleimide I can lead to a reduction in the activation of the ERK1/2 (Extracellular signal-regulated kinase) pathway in certain cellular contexts, for example, by reducing carbachol-stimulated ERK1/2 activation.[1]
Detailed Experimental Protocols
In Vitro PKC Kinase Assay (Radiometric)
This protocol describes a method to determine the in vitro inhibitory activity of Bisindolylmaleimide I on PKC using radiolabeled ATP.
Materials:
-
Purified active PKC enzyme
-
PKC substrate (e.g., Histone Type III-S or Myelin Basic Protein)
-
Bisindolylmaleimide I
-
Kinase Reaction Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)
-
Lipid Activators (e.g., 31 µM Phosphatidylserine and 0.5 µM 1,2-sn-dioleylglycerol)
-
[γ-³²P]ATP
-
10 µM ATP solution
-
Stop Solution (30 mg/mL casein and 12% trichloroacetic acid)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Bisindolylmaleimide I in DMSO, followed by a final dilution in the Kinase Reaction Buffer. The final DMSO concentration should be kept constant across all reactions and should not exceed 1%.
-
Prepare the reaction mixture (final volume of 80 µL) containing Kinase Reaction Buffer, lipid activators, and PKC substrate (e.g., 37.5 µg/mL histone type III-s).[1]
-
Add the diluted Bisindolylmaleimide I or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 15 µL of purified PKC (final concentration 0.38 µg/mL) and [γ-³²P]ATP mixed with cold ATP to a final concentration of 10 µM.[1]
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by adding 30 µL of Stop Solution.[1]
-
Spot an aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper.
-
Wash the P81 papers three to four times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone (B3395972) to air dry the papers.
-
Measure the incorporated radioactivity on each paper using a scintillation counter.
-
Calculate the percentage of PKC inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the Bisindolylmaleimide I concentration.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of Bisindolylmaleimide I on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Bisindolylmaleimide I
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Bisindolylmaleimide I or vehicle control (DMSO) in fresh culture medium.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following the treatment, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[1]
-
Remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader, with a background reference at 690 nm.[1]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for ERK1/2 Phosphorylation
This protocol is used to determine the effect of Bisindolylmaleimide I on the phosphorylation status of ERK1/2.
Materials:
-
Cells of interest
-
Serum-free medium
-
Bisindolylmaleimide I
-
Stimulant (e.g., carbachol, phorbol (B1677699) ester)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal ERK1/2 phosphorylation.[1]
-
Pre-treat the cells with various concentrations of Bisindolylmaleimide I or vehicle control for 30 minutes.[1]
-
Stimulate the cells with a known activator of the ERK1/2 pathway for a predetermined time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
Conclusion
Bisindolylmaleimide I is a potent and relatively selective inhibitor of Protein Kinase C, making it an indispensable tool in signal transduction research. Its ATP-competitive mechanism of action allows for the direct interrogation of PKC function in a multitude of cellular processes. However, researchers must remain cognizant of its off-target effects, particularly on GSK-3, and design experiments with appropriate controls to ensure accurate interpretation of results. The detailed protocols provided in this guide offer a starting point for the effective use of Bisindolylmaleimide I in both in vitro and cell-based experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
